3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide
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Overview
Description
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process. The overall yield of the reaction can vary significantly, ranging from 19% to 98%, depending on the specific reactants and conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole ring can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against mycobacteria.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, which is crucial for protein synthesis . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A benzoxaborole derivative used as a phosphodiesterase 4 inhibitor for treating atopic dermatitis.
Uniqueness
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is unique due to its specific structural features and its ability to selectively inhibit leucyl-tRNA synthetase in mycobacteria. This selectivity makes it a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C10H12BNO3 |
---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide |
InChI |
InChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13) |
InChI Key |
PDPFDHCTBXOPQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)N)O |
Origin of Product |
United States |
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